molecular formula C19H18N2O2S B8684901 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 64997-22-4

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No. B8684901
CAS RN: 64997-22-4
M. Wt: 338.4 g/mol
InChI Key: WWVVMOWJXBBNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64997-22-4

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C19H18N2O2S/c1-22-15-7-3-13(4-8-15)17-18(21-11-12-24-19(21)20-17)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

WWVVMOWJXBBNGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 46.8 g (0.15 mole) of 4,5-bis(p-methoxyphenyl)-2-mercaptoimidazole, 55.5 g (0.15 mole) of ethylene glycol di-p-toluenesulfonate [Helv. Chim Acta 29 1675 (1946); Chem Abs. 41 1641 g] and 45.5 g (0.33 mole) potassium carbonate in 500 ml dimethylformamide was stirred at room temperature for 3 days. The mixture was poured into ice water and the precipitated product was collected and washed with water. Recrystallization from 1200 ml ethanol gave 31.3 g (61%) of product, m.p. 155°-8°.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

To a stirred slurry of 3.1 g (0.01 mole) 4,5 bis-(p-methoxyphenyl)-2-mercaptoimidazole [Anschutz and Schwickerath, Ann., 284, 24 (1895)] in 50 ml methanol was added 0.65 g (0.012 mole) of sodium methoxide. To the resulting solution was added 2.6 g (0.011 mole) 2-chloroethyl-p-toluenesulfonate in 10 ml methanol. The mixture was heated at reflux overnight. Another 0.5 g (0.002 mole) of 2-chloroethyl-p-toluenesulfonate was added and refluxing was continued another 2 hours. The mixture was poured into ice water and extracted with methylene chloride three times. The methylene chloride layers were dried and concentrated on a rotary evaporator. The residue was chromatographed on silica gel, eluting with chloroform. The product was obtained by trituration of fractions 4 and 5 with ether to give crystalline material, m.p. 149°-151°. Analysis by IR, NMR and CHN microanalysis indicated the product in a purity of about 85%.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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